シンナカルセト塩酸塩

概要

説明

ent-Cinacalcet Hydrochloride is the (S) enantiomer of Cinacalcet. It is used in clinical trial in secondary hyperparathyroidism.

科学的研究の応用

二次性副甲状腺機能亢進症の治療

シンナカルセト塩酸塩は、慢性腎臓病患者における二次性副甲状腺機能亢進症の治療に承認されているカルシミメティック薬です {svg_1}. これは、細胞外カルシウムイオンに対するカルシウム感知受容体 (CaR) の感受性を高めることにより、副甲状腺ホルモン (PTH) の産生と放出を抑制します {svg_2}.

高カルシウム血症の治療

シンナカルセト塩酸塩は、副甲状腺癌患者の高カルシウム血症の治療にも使用されます {svg_3}. カルシウムイオンに対するカルシウム感知受容体の感受性を高めることで、血清カルシウムレベルの低下に役立ちます {svg_4}.

ジェネリック医薬品の開発

学界のいくつかのジェネリック医薬品メーカーと研究グループは、この分子に対する代替アプローチを報告しています {svg_5}. これにより、この薬のジェネリックバージョンが開発され、よりアクセスしやすくなり、手頃な価格になりました。

医薬品製剤における定量評価

有効医薬品成分と医薬品製剤におけるシンナカルセト塩酸塩不純物の定量評価のために、感度が高く、安定性を示す勾配逆相超高速液体クロマトグラフィー法が開発されました {svg_6}. これは、薬の品質と安全性を確保するのに役立ちます。

シンナカルセト塩酸塩の持続可能な生産

研究者は、シンナカルセト塩酸塩の全合成を調査しており、スケールアップと産業化に適した、より環境に優しく持続可能な条件を見つけるよう努めています {svg_7}. これには、重要な中間体の合成のための改善された方法の開発が含まれます {svg_8}.

作用機序

Target of Action

Cinacalcet Hydrochloride, also known as Cinacalcet, primarily targets the calcium-sensing receptor (CaSR) . The CaSR is expressed on the surface of the chief cell of the parathyroid gland and is the principal regulator of parathyroid hormone (PTH) synthesis and secretion .

Mode of Action

Cinacalcet acts as a calcimimetic . It increases the sensitivity of the CaSR to activation by extracellular calcium, which results in the inhibition of PTH secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet involves the regulation of serum calcium and phosphorus levels. By increasing the sensitivity of the CaSR on parathyroid cells, Cinacalcet reduces PTH secretion . This leads to a decrease in serum calcium and phosphorus levels, preventing progressive bone disease and adverse events associated with mineral metabolism disorders .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure 1.5- to 1.8-fold . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6, and 1A2) with <1% of the parent drug excreted in the urine .

Result of Action

The primary result of Cinacalcet’s action is the lowering of serum calcium and PTH levels . This helps to normalize calcium and phosphorus levels in patients with secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD), and in patients with hypercalcemia due to parathyroid carcinoma .

Action Environment

The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s hepatic function. In patients with moderate or severe hepatic impairment, the exposure to Cinacalcet is increased by approximately 2- and 4-fold, respectively . Therefore, dose adjustments may be necessary in these patients .

Safety and Hazards

Cinacalcet may cause serious side effects. Call your doctor at once if you have: numbness or tingly feeling around your mouth; muscle pain, tightness, or contraction; a seizure (convulsions); shortness of breath (even with mild exertion), swelling, rapid weight gain; signs of stomach bleeding–bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; or low levels of calcium in your blood . The most common adverse events from cinacalcet treatment were gastrointestinal symptoms, such as nausea and appetite loss .

生化学分析

Biochemical Properties

ent-Cinacalcet Hydrochloride plays a crucial role in biochemical reactions by interacting with calcium-sensing receptors (CaR) on the surface of parathyroid cells. This interaction enhances the receptor’s sensitivity to extracellular calcium ions, leading to a decrease in PTH secretion. The compound also interacts with various enzymes and proteins involved in calcium homeostasis, such as calmodulin and calcineurin .

Cellular Effects

ent-Cinacalcet Hydrochloride influences various types of cells and cellular processes. In parathyroid cells, it reduces PTH secretion by enhancing the sensitivity of CaR to calcium ions. This reduction in PTH levels affects cell signaling pathways, gene expression, and cellular metabolism. The compound also impacts bone cells by reducing bone resorption and increasing bone mineral density .

Molecular Mechanism

The molecular mechanism of ent-Cinacalcet Hydrochloride involves its binding to the CaR on parathyroid cells. This binding increases the receptor’s sensitivity to extracellular calcium ions, leading to a decrease in PTH secretion. The compound also inhibits the activity of enzymes such as calcineurin, which plays a role in PTH synthesis and release. Additionally, ent-Cinacalcet Hydrochloride influences gene expression by modulating the activity of transcription factors involved in calcium homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-Cinacalcet Hydrochloride change over time. The compound is stable under normal laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that ent-Cinacalcet Hydrochloride maintains its efficacy in reducing PTH levels and improving bone mineral density over extended periods .

Dosage Effects in Animal Models

The effects of ent-Cinacalcet Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces PTH levels without causing significant adverse effects. At high doses, it can lead to hypocalcemia and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired reduction in PTH levels .

Metabolic Pathways

ent-Cinacalcet Hydrochloride is involved in several metabolic pathways, including those related to calcium homeostasis. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. It also affects metabolic flux by modulating the activity of enzymes involved in calcium and phosphate metabolism .

Transport and Distribution

ent-Cinacalcet Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues, such as the parathyroid glands and bones, are crucial for its therapeutic effects .

Subcellular Localization

The subcellular localization of ent-Cinacalcet Hydrochloride is primarily within the parathyroid cells, where it exerts its effects on CaR. The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific organelles .

特性

IUPAC Name |

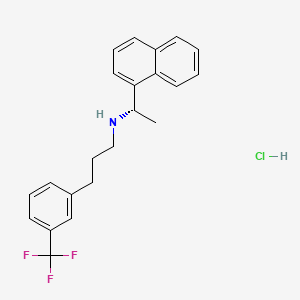

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675768 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694495-47-1 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroac](/img/no-structure.png)

![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)